3-Bromo-2-phenylpyridine is an organic compound that belongs to the class of bromo-substituted pyridines. It is characterized by the presence of a bromine atom at the 3-position and a phenyl group at the 2-position of the pyridine ring. This compound is of interest in various scientific fields, including medicinal chemistry and materials science, due to its unique structural properties and reactivity.
The compound can be synthesized through various chemical reactions, notably including the Sandmeyer reaction, which allows for the introduction of bromine into the pyridine ring. Its synthesis and applications are documented in several scientific publications and patents, highlighting its relevance in organic synthesis and material sciences .
3-Bromo-2-phenylpyridine is classified as a heterocyclic aromatic compound due to its pyridine ring structure. It falls under the category of substituted pyridines, which are known for their diverse biological activities and utility in organic synthesis.
The synthesis of 3-bromo-2-phenylpyridine can be accomplished through several methods:
The Sandmeyer reaction generally requires careful control of temperature and reaction time to optimize yields. The reaction is typically conducted under an inert atmosphere to prevent oxidation or side reactions.
The molecular structure of 3-bromo-2-phenylpyridine features a pyridine ring (C5H4N) with a phenyl group (C6H5) at the 2-position and a bromine atom (Br) at the 3-position. The molecular formula is , and its molecular weight is approximately .
3-Bromo-2-phenylpyridine participates in various chemical reactions:
In substitution reactions, conditions such as solvent choice, temperature, and reaction time significantly affect yields and selectivity. Coupling reactions often require palladium catalysts and bases to promote reactivity.
The mechanism of action for 3-bromo-2-phenylpyridine primarily involves electrophilic aromatic substitution where nucleophiles attack the electrophilic carbon adjacent to the bromine atom. This process can lead to various derivatives depending on the nature of the nucleophile used.
The reactivity pattern is influenced by both steric and electronic factors due to the presence of the electron-withdrawing bromine substituent, which enhances electrophilicity at certain positions on the ring.
3-Bromo-2-phenylpyridine has several applications in scientific research:
Halogenated pyridines represent a cornerstone of contemporary synthetic chemistry, with 3-Bromo-2-phenylpyridine (CAS 91182-50-2) exemplifying this versatile class of compounds. This molecule features a pyridine ring substituted at the 2-position with a phenyl group and at the 3-position with a bromine atom, creating a multifunctional scaffold with distinctive electronic properties. The molecular formula C₁₁H₈BrN and molecular weight of 234.09 g/mol position it within the medium-complexity heterocyclic compounds essential for constructing pharmacologically active molecules and advanced materials [2] [7].
The bromine atom at the pyridine ring's 3-position creates a synthetic handle for transition metal-catalyzed cross-coupling reactions, enabling precise carbon-carbon bond formation. This reactivity profile makes 3-Bromo-2-phenylpyridine indispensable in medicinal chemistry and materials science, particularly in Suzuki-Miyaura and Heck couplings that require regioselective functionalization [6] [10]. The compound's physicochemical parameters—including a calculated logP value of 3.2 and boiling point of 296.1°C—contribute to its synthetic utility by balancing lipophilicity and structural integrity during reactions [7] [10].
Table 1: Physicochemical Profile of 3-Bromo-2-phenylpyridine
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₁H₈BrN | - |
Molecular Weight | 234.09 g/mol | - |
Melting Point | 264-266°C | - |
Boiling Point | 296.1°C | 760 mmHg |
Density | 1.426 g/cm³ | Room temperature |
XLogP3 | 3.2 | Computed |
Rotatable Bond Count | 1 | Computed |
Hydrogen Bond Acceptor Count | 1 | Computed |
The strategic incorporation of bromine into aromatic systems like 2-phenylpyridine fundamentally alters molecular reactivity while preserving structural integrity. Bromine's intermediate electronegativity and enhanced leaving group ability compared to chlorine create a versatile halogen for both nucleophilic substitution and metal-catalyzed transformations. In 3-Bromo-2-phenylpyridine, the bromine atom at the electron-deficient pyridine ring exhibits distinctive reactivity patterns governed by the ring's π-electron deficiency and the ortho-positioned phenyl group [4] [6].
Computational studies reveal that bromine's presence significantly influences electron distribution, with the C-Br bond length optimized for oxidative addition into palladium(0) complexes. This characteristic underpins the compound's exceptional performance in cross-coupling reactions, enabling the synthesis of complex biaryl systems inaccessible through direct functionalization [6] [10]. The bromine atom also enhances intermolecular interactions through halogen bonding—evidenced by its high molar refractivity of 57.37—facilitating crystal engineering applications where directional non-covalent interactions are crucial [10].
Table 2: Computational Parameters of 3-Bromo-2-phenylpyridine
Computational Parameter | Value | Significance |
---|---|---|
Heavy Atom Count | 13 | Indicates molecular complexity |
Aromatic Heavy Atom Count | 12 | Reflects extended conjugation |
Topological Polar Surface Area | 12.89 Ų | Predicts membrane permeability |
Molar Refractivity | 57.37 | Measures electron distortion ability |
GI Absorption Prediction | High | Indicates bioavailability potential |
BBB Permeability Prediction | Yes | Suggests CNS activity potential |
The 2-phenylpyridine scaffold has evolved from a simple structural motif to a privileged architecture in drug discovery, with 3-Bromo-2-phenylpyridine representing a key derivatization point in this trajectory. The unsubstituted 2-phenylpyridine was first synthesized in 1938 via the reaction of phenyllithium with pyridine—a landmark demonstration of organometallic chemistry that established foundational synthetic routes to arylpyridines [3]. This pioneering work enabled subsequent structural refinements, including halogen substitutions to enhance biological activity and synthetic versatility.
Contemporary medicinal chemistry leverages the 3-bromo derivative as a precursor to kinase inhibitors targeting cancer pathways. Recent breakthroughs include its incorporation into N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine derivatives that function as reversible/irreversible pan-HER inhibitors. These compounds demonstrate exceptional efficacy against HER-family homodimers and heterodimers, including challenging mutants like EGFR T790M/L858R that resist conventional tyrosine kinase inhibitors [9]. The bromine atom specifically enables further structural elaboration through cross-coupling, allowing medicinal chemists to fine-tune steric and electronic properties for optimal target engagement. This adaptability has positioned 3-Bromo-2-phenylpyridine as a critical building block in developing next-generation anticancer agents that overcome acquired resistance mechanisms [9].
Table 3: Evolution of Phenylpyridine Derivatives in Medicinal Applications
Compound Class | Structural Features | Therapeutic Application |
---|---|---|
2-Phenylpyridine (unsubstituted) | Basic scaffold | Historic synthetic intermediate |
3-Bromo-2-phenylpyridine | Bromine at meta-position of pyridine | Pan-HER inhibitor precursor |
N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine | Hybrid quinazoline-bromoindole structure | Reversible pan-HER inhibitors |
4-Phenylaminoquinazolines | α,β-unsaturated carbonyl at C-6 | Irreversible EGFR inhibitors (e.g., afatinib) |
The structural evolution from simple phenylpyridines to sophisticated 3-bromo derivatives exemplifies rational drug design progression. Where early phenylpyridines served primarily as ligands in coordination chemistry, the strategic bromination at the 3-position enabled precise structural diversification that addresses contemporary challenges in targeted cancer therapy, particularly in overcoming mutation-driven drug resistance [6] [9]. This historical trajectory underscores how subtle modifications to heterocyclic cores can dramatically expand therapeutic utility in medicinal chemistry campaigns.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4